N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide
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Overview
Description
N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE is a complex organic compound that has garnered significant interest in the field of organic chemistry This compound is notable for its unique structure, which includes a cyclopropylmethyl group, a dihydropyridinone core, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be employed to reduce the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving protein-protein interactions.
Mechanism of Action
The mechanism of action of N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates, such as iminium ions, allows it to participate in various chemical transformations. The molecular pathways involved in its action include the activation of specific enzymes and the modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiynamides: These compounds share a similar alkyne moiety and exhibit comparable reactivity in cycloaddition and annulation reactions.
Ynamides: These compounds are structurally related and are used as coupling reagents in peptide synthesis.
Uniqueness
N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE stands out due to its unique combination of a cyclopropylmethyl group and a dihydropyridinone core. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[[1-(cyclopropylmethyl)-2-oxopyridin-3-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-13(17)15-9-12-5-3-8-16(14(12)18)10-11-6-7-11/h3,5,8,11H,6-7,9-10H2,1H3,(H,15,17) |
InChI Key |
JIGSAMDMJIOVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CN(C1=O)CC2CC2 |
Origin of Product |
United States |
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